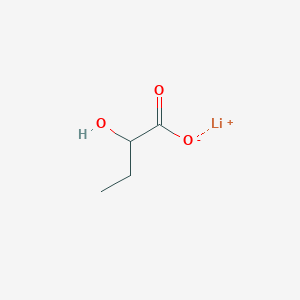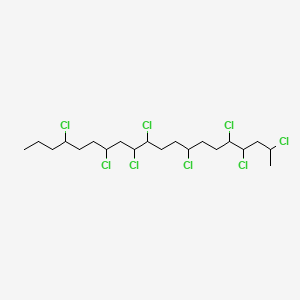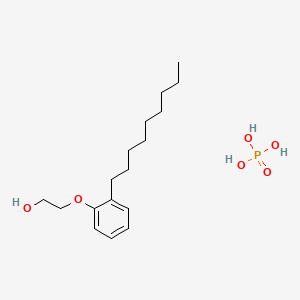
Lithium 2-hydroxybutanoate
Vue d'ensemble
Description
Lithium 2-hydroxybutanoate: is an organic lithium salt with the molecular formula C4H7LiO3 and a molecular weight of 110.04 g/mol . It is a crystalline powder that is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product .
Industrial Production Methods: Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted organic compounds.
Applications De Recherche Scientifique
Chemistry: Lithium 2-hydroxybutanoate is used as a reagent in organic synthesis, particularly in the preparation of other lithium-containing compounds .
Biology: In biological research, it is used to study metabolic pathways involving lithium ions and their effects on cellular processes .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects, particularly in the context of lithium’s known benefits in treating mood disorders .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of lithium 2-hydroxybutanoate involves its dissociation into lithium ions and 2-hydroxybutanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and neurotransmitter systems. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in cellular signaling pathways . These interactions can lead to changes in neurotransmitter levels and other cellular processes, contributing to its effects .
Comparaison Avec Des Composés Similaires
- Lithium 2-hydroxybutyrate
- Lithium stearate
- Lithium acetate
Comparison: Lithium 2-hydroxybutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to lithium stearate and lithium acetate, this compound has a different solubility profile and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
lithium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZBARDXHWUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635755 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-41-2 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)












